![molecular formula C10H15NO3 B2701666 (2R)-2-[(2-Cyclopent-2-en-1-ylacetyl)amino]propanoic acid CAS No. 1098018-80-4](/img/structure/B2701666.png)
(2R)-2-[(2-Cyclopent-2-en-1-ylacetyl)amino]propanoic acid
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Description
(2R)-2-[(2-Cyclopent-2-en-1-ylacetyl)amino]propanoic acid, also known as CPAA, is a chemical compound that has been of great interest to the scientific community due to its potential applications in biochemical and physiological research. CPAA is a non-proteinogenic amino acid that contains a cyclopentenyl group, which makes it unique among other amino acids.
Scientific Research Applications
- Application : “(2-(Cyclopent-2-en-1-yl)acetyl)-D-alanine” can be polymerized to form poly(2-(cyclopent-2-enyl)aniline) (P). This new electron-donating polymer exhibits interesting properties, including tunable electronic conductivity. Researchers explore its potential for use in sensors, actuators, and flexible electronics .
- Application : The compound can participate in a one-pot reaction with doubly activated cyclopropanes and α-electron-withdrawing group (EWG) substituted acetonitriles. This reaction sequence leads to the construction of polysubstituted cyclopent-2-enols, which find applications in medicinal chemistry and natural product synthesis .
Electroactive Polymers: Synthesis of Poly(2-(cyclopent-2-enyl)aniline)
Organic Synthesis: Construction of Polysubstituted Cyclopent-2-enols
properties
IUPAC Name |
(2R)-2-[(2-cyclopent-2-en-1-ylacetyl)amino]propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO3/c1-7(10(13)14)11-9(12)6-8-4-2-3-5-8/h2,4,7-8H,3,5-6H2,1H3,(H,11,12)(H,13,14)/t7-,8?/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWNQGPIFEWRORG-GVHYBUMESA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)NC(=O)CC1CCC=C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C(=O)O)NC(=O)CC1CCC=C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2-(Cyclopent-2-en-1-yl)acetyl)-D-alanine |
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